Holmium(III) nitrate pentahydrate

Overview

Description

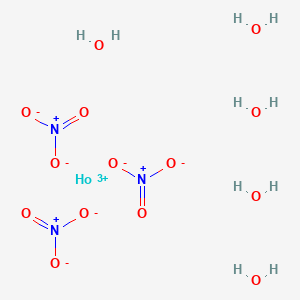

Holmium(III) nitrate pentahydrate is an inorganic compound, a salt of holmium and nitric acid with the chemical formula Ho(NO₃)₃·5H₂O. It forms yellowish crystals and is soluble in water and ethanol . This compound is commonly used in the production of ceramics, glass, and metallic holmium .

Mechanism of Action

Target of Action

Holmium(III) nitrate pentahydrate, also known as holmium(3+);trinitrate;pentahydrate, is an inorganic compound that primarily targets the synthesis of certain types of ceramics and glass . It is also used to produce metallic holmium .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used as a precursor during the synthesis of GdVO4:Ln3+/Yb3+ (Ln3+ = Er3+, Ho3+, Tm3+, Tm3+/Ho3+/Er3+) by chemical co-precipitation technique . It can also react with beta-cyclodextrin to prepare holmium-beta-cyclodextrin complex, which has potential pharmacological applications .

Biochemical Pathways

It is known that the compound can influence the synthesis of certain materials, such as ceramics and glass . Additionally, the holmium-beta-cyclodextrin complex it forms may have potential pharmacological applications .

Result of Action

The primary result of the action of this compound is the production of certain types of ceramics and glass . When reacted with beta-cyclodextrin, it forms a complex that may have potential pharmacological applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is soluble in water and ethanol , which means its action can be affected by the presence and concentration of these solvents. Furthermore, it is known to thermally decompose to form HoONO3 and decompose to holmium oxide upon subsequent heating . Therefore, temperature is another environmental factor that can influence its action. It is also noted that the compound may cause long-term adverse effects in the environment .

Biochemical Analysis

Biochemical Properties

Holmium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to act as a catalyst in certain reactions, facilitating the conversion of substrates into products. The compound interacts with enzymes, proteins, and other biomolecules through coordination bonds, where the holmium ion forms complexes with the active sites of these molecules. This interaction can enhance or inhibit the activity of enzymes, depending on the nature of the reaction .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of signaling molecules, thereby altering the cellular response to external stimuli. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can alter the enzyme’s conformation, affecting its ability to interact with substrates. Furthermore, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to gradual degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can influence the overall metabolic balance within cells, impacting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Preparation Methods

Holmium(III) nitrate pentahydrate can be synthesized through several methods:

- The anhydrous salt is obtained by reacting holmium(III) oxide with nitrogen dioxide at 150°C:

Reaction of Holmium(III) Oxide with Nitrogen Dioxide: 2Ho2O3+9N2O4→4Ho(NO3)3+6NO

Metallic holmium reacts with nitrogen dioxide at 200°C:Reaction of Metallic Holmium with Nitrogen Dioxide: Ho+3N2O4→Ho(NO3)3+3NO

Holmium hydroxide reacts with nitric acid at 150°C:Reaction of Holmium Hydroxide with Nitric Acid: Ho(OH)3+3HNO3→Ho(NO3)3+3H2O

These reactions yield holmium(III) nitrate, which can then form the pentahydrate by crystallization from aqueous solution .

Chemical Reactions Analysis

Holmium(III) nitrate pentahydrate undergoes various chemical reactions:

Scientific Research Applications

Holmium(III) nitrate pentahydrate has several scientific research applications:

Comparison with Similar Compounds

Holmium(III) nitrate pentahydrate can be compared with other rare earth metal nitrates, such as:

- Terbium(III) nitrate

- Dysprosium(III) nitrate

- Erbium(III) nitrate

- Ytterbium(III) nitrate

- Neodymium(III) nitrate

- Praseodymium(III) nitrate

- Europium(III) nitrate

- Thulium(III) nitrate

This compound is unique due to its specific applications in the synthesis of holmium-beta-cyclodextrin complexes and its role as a precursor in various chemical syntheses .

Biological Activity

Holmium(III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O), a rare earth compound, has garnered attention for its potential biological applications, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its interactions, applications, and relevant research findings.

- Molecular Formula : Ho(NO₃)₃·5H₂O

- Molecular Weight : 441.02 g/mol

- CAS Number : 14483-18-2

- Appearance : Light yellow powder

- Solubility : Soluble in water

1. Pharmacological Potential

This compound is primarily studied for its ability to form complexes with biologically relevant molecules. One notable application is its reaction with beta-cyclodextrin to form holmium-beta-cyclodextrin complexes, which exhibit potential pharmacological properties. These complexes are being investigated for their ability to enhance drug solubility and stability, thereby improving therapeutic efficacy .

2. Antimicrobial Activity

Research indicates that certain rare earth compounds, including holmium salts, may possess antimicrobial properties. In vitro studies have shown that holmium compounds can inhibit the growth of various bacterial strains. This suggests potential use in developing antimicrobial agents or coatings for medical devices .

Case Studies and Experimental Data

- Holmium-Beta-Cyclodextrin Complex

- Toxicological Assessments

- Bioaccumulation and Environmental Impact

Data Table: Properties and Applications

| Property/Characteristic | Value |

|---|---|

| Molecular Formula | Ho(NO₃)₃·5H₂O |

| Molecular Weight | 441.02 g/mol |

| Solubility | Soluble in water |

| Primary Applications | Drug solubilization, antimicrobial activity |

| Toxicity Classification | Oxidizer, irritant |

Properties

IUPAC Name |

holmium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUGWWDCFYEYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10HoN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648469 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-18-2 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.